molecular formula C16H22N4O3 B4120207 N-(2,4-dimethoxyphenyl)-N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]urea

N-(2,4-dimethoxyphenyl)-N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]urea

Cat. No. B4120207
M. Wt: 318.37 g/mol
InChI Key: VAVYEJLORSXLDC-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]urea, also known as DMPEU, is a synthetic compound that has been studied extensively in scientific research for its potential applications in various fields. DMPEU is a member of the urea family of compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethoxyphenyl)-N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes such as topoisomerase II, phosphodiesterase, and monoamine oxidase. This compound has also been found to modulate various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway. These mechanisms of action are believed to contribute to the cytotoxic, neuroprotective, and cardioprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. This compound has also been found to modulate various neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, this compound has been found to modulate various cardiovascular parameters such as blood pressure, heart rate, and cardiac contractility.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]urea has several advantages for lab experiments such as its high purity and stability, its ability to penetrate the blood-brain barrier, and its low toxicity. However, this compound also has some limitations such as its limited solubility in aqueous solutions and its high cost.

Future Directions

There are several future directions for N-(2,4-dimethoxyphenyl)-N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]urea research such as the development of more efficient synthesis methods, the identification of more specific targets for this compound, and the evaluation of its potential applications in other fields such as diabetes and inflammation. This compound also has potential applications as a drug delivery system for various therapeutics due to its ability to penetrate the blood-brain barrier. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a synthetic compound that has been extensively studied in scientific research for its potential applications in various fields such as cancer treatment, neuroprotection, and cardiovascular disease. This compound has been found to exhibit a range of biochemical and physiological effects and has several advantages for lab experiments. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]urea has been studied extensively in scientific research for its potential applications in various fields such as cancer treatment, neuroprotection, and cardiovascular disease. This compound has been found to exhibit cytotoxic effects on various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, this compound has been found to exhibit cardioprotective effects in animal models of myocardial infarction and heart failure.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[1-(1,3-dimethylpyrazol-4-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-10(13-9-20(3)19-11(13)2)17-16(21)18-14-7-6-12(22-4)8-15(14)23-5/h6-10H,1-5H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVYEJLORSXLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)NC2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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